3-Hydroxyglutaryl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

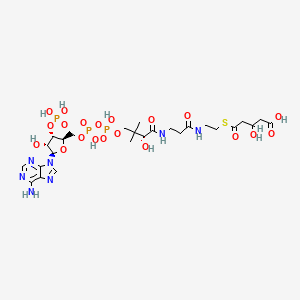

3-Hydroxyglutaryl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H42N7O20P3S and its molecular weight is 897.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reactions of HMG-CoA

-

Conversion to Mevalonate : HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol and isoprenoid biosynthesis . The reaction is:

S HMG CoA+2NADPH+2H+→ R mevalonate+2NADP++CoA SH

This complex reaction proceeds in three stages, involving two reductive steps and the formation of mevaldyl-CoA and mevaldehyde intermediates . Statins, widely used cholesterol-lowering drugs, target HMG-CoA reductase .

-

Cleavage to Acetoacetate and Acetyl-CoA : In the ketogenesis pathway, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA .

3 hydroxy 3 methylglutaryl CoA→acetoacetate+acetyl CoA

HMG-CoA in Glutaric Aciduria Type I

In glutaric aciduria type I, 3-hydroxyglutaric acid is a diagnostic marker . It is formed through the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, catalyzed by 3-methylglutaconyl-CoA hydratase. Acyl-CoA dehydrogenases can convert glutaryl-CoA to glutaconyl-CoA .

Regulation and Inhibition

-

HMG-CoA Reductase Regulation : HMG-CoA reductase is highly regulated at transcriptional, translational, and post-translational levels due to its role in cholesterol homeostasis .

-

Inhibition by Coenzyme A : Coenzyme A has shown potential in reducing plasma triglyceride levels in individuals with dyslipidemia .

HMG-CoA Synthase Mechanism

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA . The mechanism involves the activation of the methyl group of an acetylated cysteine residue .

3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency

3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency (HMGCLD) is an autosomal recessive disorder affecting ketogenesis and leucine degradation .

Enzymes Utilizing HMG-CoA

Key enzymes interacting with HMG-CoA include:

| Enzyme | Reaction Catalyzed |

|---|---|

| HMG-CoA Synthase | Acetyl-CoA + Acetoacetyl-CoA + H2O -> (S)-3-hydroxy-3-methylglutaryl-CoA + CoA |

| HMG-CoA Reductase | HMG-CoA -> Mevalonate (rate-limiting step in cholesterol synthesis) |

| HMG-CoA Lyase | HMG-CoA -> Acetoacetate + Acetyl-CoA |

| 3-Methylglutaconyl-CoA Hydratase (3-MGH) | Hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA (in Glutaric Aciduria Type I) |

| Acyl-CoA Dehydrogenases | Conversion of glutaryl-CoA to glutaconyl-CoA (in Glutaric Aciduria Type I); Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD) |

Propiedades

Número CAS |

35192-10-0 |

|---|---|

Fórmula molecular |

C26H42N7O20P3S |

Peso molecular |

897.6 g/mol |

Nombre IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,21(40)24(41)29-4-3-15(35)28-5-6-57-17(38)8-13(34)7-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-20(52-54(42,43)44)19(39)25(51-14)33-12-32-18-22(27)30-11-31-23(18)33/h11-14,19-21,25,34,39-40H,3-10H2,1-2H3,(H,28,35)(H,29,41)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,19-,20-,21+,25-/m1/s1 |

Clave InChI |

IIYZSYKTQRIPRG-MJBWAWCGSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

Sinónimos |

3-hydroxyglutaryl-CoA 3-hydroxyglutaryl-coenzyme A coenzyme A, 3-hydroxyglutaryl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.